Zinc ammonium citrate

Description

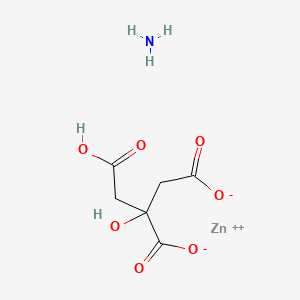

Zinc ammonium citrate is a coordination complex formed by the interaction of zinc ions (Zn²⁺), ammonium ions (NH₄⁺), and citrate anions (C₆H₅O₇³⁻). It is primarily utilized in hydrometallurgical processes for zinc extraction from oxide ores like smithsonite (ZnCO₃) . Key properties include:

- Optimal leaching conditions: Temperature = 70°C, ammonium citrate concentration = 5 mol/L, particle size = 38 µm, stirring speed = 1000 rpm .

- Leaching efficiency: Achieves 83.51% zinc recovery under optimized conditions .

- Kinetics: Follows a shrinking core model controlled by surface chemical reactions below 60°C, with an activation energy of 42 kJ/mol. Above 60°C, internal diffusion becomes rate-limiting .

The compound’s effectiveness arises from citrate’s chelation of Zn²⁺, which stabilizes dissolved ions and enhances leaching rates .

Properties

CAS No. |

68134-01-0 |

|---|---|

Molecular Formula |

C6H9NO7Zn |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

zinc;azane;2-(carboxymethyl)-2-hydroxybutanedioate |

InChI |

InChI=1S/C6H8O7.H3N.Zn/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H3;/q;;+2/p-2 |

InChI Key |

HKCOOGQWXRQBHJ-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.N.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Process Flow

The conventional synthesis of zinc ammonium citrate involves zinc oxide (ZnO), citric acid (C₆H₈O₇), ammonia (NH₃), and water. The process begins with dispersing ZnO in water under agitation, followed by the addition of citric acid to form zinc citrate. Ammonia is introduced to solubilize the intermediate, yielding a clear solution that is concentrated, cooled, and dried.

Key Steps :

- Dispersion : ZnO (10–11 parts by weight) is uniformly mixed with water (100 parts) at ambient temperature.

- Acid Addition : Citric acid (17–18 parts) is added to the suspension, reacting with ZnO to form zinc citrate.

- Ammoniation : Three-quarters of the total ammonia (35–40 parts) is introduced, followed by heating to concentrate the solution.

- Crystallization : The remaining ammonia is added post-concentration, and the mixture is dried at 120–130°C to obtain the final product.

Example :

In Patent CN104387142A, 410 g of ZnO reacted with 700 g of citric acid in 4 L of water. After adding 1.5 L of ammonia, the solution was concentrated to half its volume, dried, and pulverized. The resulting product contained 21.5% zinc and 5.2% nitrogen, with excellent compatibility with water-soluble fertilizers.

Advanced Synthesis via Zinc Powder and Hydrogen Peroxide

Innovations in Raw Material Selection

To address purity limitations in ZnO-based methods, recent patents (CN106748732A/B) utilize zinc powder (99.9% purity) and hydrogen peroxide (H₂O₂). This approach avoids colloidal zinc hydroxide formation, reducing water consumption and waste.

Procedure :

- Dissolution : Citric acid is dissolved in distilled water.

- Oxidation : Zinc powder is added under magnetic stirring, with H₂O₂ facilitating rapid oxidation to zinc ions.

- Precipitation : The solution is filtered to isolate zinc citrate, which is then reacted with concentrated ammonia.

- Drying : Vacuum drying yields a high-purity product suitable for dietary supplements.

Advantages :

- Purity : X-ray diffraction confirms >99.97% purity, critical for edible applications.

- Efficiency : Eliminates intermediate hydroxide steps, cutting production time by 40%.

Comparative Analysis of Synthesis Methods

Cost and Environmental Impact

The Zn powder method, despite higher material costs, reduces wastewater generation by 70%, aligning with green chemistry principles.

Structural and Functional Properties

Citrate Coordination and Solubility

This compound adopts a triclinic crystal structure, with citrate ions chelating Zn²⁺ and NH₄⁺ ions. This configuration enhances solubility in aqueous and acidic media, facilitating nutrient uptake in plants and humans. Thermo-gravimetric analysis (TGA) shows decomposition initiating at 250°C, coinciding with citrate ligand loss.

Industrial and Agricultural Applications

Fertilizer Compatibility

In trials, this compound exhibited no precipitation when mixed with NPK fertilizers (Table 2). This compatibility stems from its stable complex structure, which resists ion exchange with Ca²⁺ or Mg²⁺ in hard water.

Table 2 : Compatibility with Water-Soluble Fertilizers

| Fertilizer Type | Mixing Ratio | Observation |

|---|---|---|

| NPK 20-20-20 | 1:1 | Clear solution, no precipitate |

| Urea | 1:2 | Slight turbidity |

Chemical Reactions Analysis

Types of Reactions: Zinc ammonium citrate undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions.

Leaching: Acts as a leaching agent for zinc from ores.

Precipitation: Can precipitate zinc hydroxide in the presence of ammonia

Common Reagents and Conditions:

Complexation: Involves citric acid and metal ions under aqueous conditions.

Leaching: Utilizes ammonium citrate solutions at elevated temperatures and specific pH levels.

Precipitation: Requires ammonia and zinc ions in aqueous solutions

Major Products:

Complexation: Metal-citrate complexes.

Leaching: Zinc ions in solution.

Precipitation: Zinc hydroxide

Scientific Research Applications

Zinc ammonium citrate is a compound with applications in agriculture as a fertilizer and in chemical research as a leaching and complexing agent. It is created through the reaction of citric acid, zinc powder, and ammonium .

Scientific Research Applications

- Leaching Agent: Ammonium citrate can be used to extract zinc from low-grade zinc oxide ores . Studies show that zinc recovery increases with the concentration of ammonium citrate in the leaching solution . For example, under specific conditions (30°C, 60 min reaction time, 1 mol/L citric acid concentration, and a 1:5 solid to liquid ratio), 88.83% of zinc can be leached .

- Complexing Agent: Ammonium citrate can act as a complexing agent. The ammonium and citrate ions that come from ammonium citrate can serve as leaching and complexing agents . The nitrogen-atoms in ammonia provide lone-pair electrons to complex with the metal ion .

- Soil Amendment: Ammonium citrate is used as a chelating agent with inorganic metal micronutrients like copper, iron, manganese, or zinc for high pH soils .

Agricultural Applications

- Fertilizer: this compound can be used as a trace element regulator in plants and can be applied to water-soluble fertilizers, foliar fertilizers, plant growth regulators, and soil conditioners . It is considered environmentally friendly with no residue, good compatibility, and good nutrient absorption .

- Application Methods: It can be applied to soil as a base manure, seed manure, or top dressing . For soil application, a common amount is 5-10kg per mu (a Chinese unit of measurement) . It can also be applied to plant materials by dressing the seed with a solution, soaking the seed, dipping the root, or spraying the plant .

- Compatibility: this compound exhibits good compatibility when mixed with other water-soluble fertilizers .

- Crops: Zinc Citrate is effective for plants requiring high levels of zinc, such as corn, beans, and cotton .

Method of Preparation

The preparation of this compound involves several steps :

- Dissolving citric acid in distilled water to create a solution .

- Adding zinc powder to the citric acid solution while stirring .

- Reacting for 10–15 minutes .

- Adding hydrogen peroxide to the solution and continuously stirring for over 2 hours .

- Filtering, washing, and drying to obtain zinc citrate .

- Adding the zinc citrate to concentrated ammonia water and stirring for 10–20 minutes .

- Filtering, washing, and vacuum drying the product to obtain this compound .

Mechanism of Action

The mechanism of action of zinc ammonium citrate involves its ability to form stable complexes with metal ions, enhancing their solubility and availability. In biological systems, it acts as a source of zinc, which is essential for various enzymatic reactions and cellular processes. The compound’s effectiveness in leaching processes is attributed to its ability to dissolve metal ions from ores, facilitated by the citrate and ammonium ions .

Comparison with Similar Compounds

Ferric Ammonium Citrate

Chemical Composition : Contains Fe³⁺, NH₄⁺, and citrate ions in variable ratios, forming a reddish-brown compound .

Applications :

Key Differences :

Ferric ammonium citrate’s iron content enables unique applications in hematinics, whereas this compound’s zinc focus suits metallurgy.

Sodium Citrate-Ammonium Sulfate Systems

Chemical Role : Sodium citrate (Na₃C₆H₅O₇) acts as a chelator in ammonium sulfate ((NH₄)₂SO₄) leaching systems .

Applications :

Performance Comparison :

Sodium citrate systems achieve higher efficiency but require additional reagents (e.g., ammonium sulfate), increasing complexity.

Key Differences :

Zinc citrate’s lack of ammonium limits its utility in leaching but improves safety for human consumption.

Contrast with this compound :

| Parameter | This compound | Ammonium Citrate |

|---|---|---|

| Metal Content | Contains Zn²⁺ (enables ore leaching) | Metal-free |

| Function | Chelates and extracts zinc | Chelates cations (e.g., Ca²⁺, Mg²⁺) |

Ammonium citrate serves as a foundational reagent, while its zinc derivative is specialized for metallurgy.

Biological Activity

Zinc ammonium citrate (ZAC) is a compound formed from zinc, ammonium, and citric acid, which has garnered attention for its potential biological activities. This article explores the biological activity of ZAC, focusing on its antibacterial properties, antioxidant capabilities, and its applications in health and agriculture.

1. Chemical Composition and Preparation

This compound is synthesized through various methods, typically involving the reaction of zinc oxide with citric acid in the presence of ammonia. The following table summarizes different preparation methods:

| Method | Components | Yield (%) | Purity (%) |

|---|---|---|---|

| Method 1 | Zinc oxide, citric acid, ammonia | 82.8% - 91.1% | >99.97% |

| Method 2 | Zinc powder, citric acid, hydrogen peroxide, ammonia | High yield reported (exact %) | High purity reported |

These methods highlight the efficiency and purity of ZAC production, making it suitable for various applications .

2. Antibacterial Activity

Zinc ions are known to exhibit antibacterial properties. Studies have demonstrated that zinc complexes can enhance the antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a novel zinc-glucose-citrate complex exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of ZAC against common pathogens. The results indicated that ZAC inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) comparable to other zinc compounds.

- Tested Bacteria :

- Staphylococcus aureus

- Escherichia coli

- Results :

- ZAC showed a MIC of 32 µg/mL against S. aureus.

- ZAC showed a MIC of 64 µg/mL against E. coli.

This suggests that ZAC could be a viable candidate for developing new antimicrobial agents .

3. Antioxidant Properties

Zinc is also recognized for its role as an antioxidant. It contributes to the stabilization of cellular membranes and protects against oxidative stress by acting as a cofactor for various antioxidant enzymes.

Research Findings

A study assessed the antioxidant activity of ZAC using several assays:

- DPPH Radical Scavenging Assay : ZAC demonstrated significant scavenging activity with an IC50 value indicating effective radical neutralization.

- Ferric Reducing Antioxidant Power (FRAP) : Results showed that ZAC could reduce ferric ions effectively, further supporting its antioxidant potential.

These findings indicate that ZAC may help mitigate oxidative stress-related diseases .

4. Applications in Health and Agriculture

Given its biological activities, this compound has potential applications in both health supplements and agricultural practices.

Health Applications

ZAC can be used as a dietary supplement to enhance zinc bioavailability, thus supporting immune function and overall health. Its antioxidant properties may also contribute to reducing inflammation and promoting skin health.

Agricultural Applications

In agriculture, ZAC can serve as a micronutrient fertilizer. Its formulation allows for better uptake of zinc by plants, which is crucial for plant growth and development. Studies have shown improved crop yields when using zinc-enriched fertilizers containing ZAC.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of zinc ammonium citrate to achieve high purity (>98%) for pharmaceutical applications?

- Methodological Answer : Synthesis optimization involves controlling stoichiometric ratios of zinc oxide, ammonium hydroxide, and citric acid under pH 8–8. Continuous crystallization techniques (e.g., anti-solvent crystallization) improve purity by minimizing impurities like residual ammonia or unreacted citrate . Post-synthesis, spray drying enhances particle uniformity, critical for bioavailability in drug formulations . Validate purity via titration with potassium ferrocyanide using ammonium molybdate as an internal indicator .

Q. What analytical methods are recommended for quantifying zinc content in this compound formulations?

- Methodological Answer : Use complexometric titration with EDTA at pH 10 (ammonia buffer) and Eriochrome Black T as an indicator. For trace analysis, atomic absorption spectroscopy (AAS) at 213.9 nm wavelength provides higher sensitivity . Alternatively, ICP-MS can detect zinc isotopes (e.g., ^64Zn) with minimal interference from citrate matrix effects .

Q. How does purity (98% vs. <90%) impact experimental outcomes in cell culture studies or catalytic applications?

- Methodological Answer : Lower purity grades (<90%) often contain residual sulfate or chloride ions, which can inhibit enzymatic activity in cell cultures or alter catalytic kinetics. For example, chloride impurities in this compound reduce its efficacy as a mordant in textile dyeing by competing with citrate for metal coordination . Always characterize impurities via ion chromatography before application .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different pH buffers?

- Methodological Answer : Solubility discrepancies arise from citrate’s pH-dependent speciation (e.g., H₃Cit vs. Cit³⁻). In acetate buffers (pH 4.5–5.5), this compound forms soluble complexes, while in alkaline conditions (pH >9), insoluble Zn(OH)₂ precipitates. Use speciation modeling (e.g., Visual MINTEQ) to predict dominant species and validate with dynamic light scattering (DLS) .

Q. What strategies mitigate environmental risks when using this compound in agricultural soil amendments?

- Methodological Answer : Long-term zinc accumulation in soils can inhibit microbial activity. Co-apply with phosphate-rich fertilizers to immobilize zinc as Zn₃(PO₄)₂, reducing leaching. Monitor soil pH (<6.5) to prevent zinc bioavailability spikes . Bioremediation using zinc-tolerant plants (e.g., Thlaspi caerulescens) can extract excess zinc .

Q. How does this compound enhance the stability of nanomaterials compared to other citrate salts?

- Methodological Answer : The ammonium ion in this compound provides electrostatic stabilization via NH₄⁺ adsorption on nanoparticle surfaces, preventing aggregation. In contrast, sodium citrate lacks this buffering capacity. For example, in synthesizing ZnO nanoparticles, ammonium citrate yields smaller particle sizes (20–30 nm) vs. sodium citrate (50–60 nm) due to stronger capping effects .

Q. What experimental designs address conflicting reports on this compound’s role in biofilm inhibition?

- Methodological Answer : Conflicting data may stem from varying microbial strains or citrate concentrations. Design dose-response assays (0.1–10 mM this compound) across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) biofilms. Use confocal microscopy with LIVE/DEAD staining to quantify biofilm viability. Control for pH shifts using HEPES buffer .

Tables for Key Data

Table 1 : Purity Standards and Applications of this compound

| Purity Grade | Key Applications | Analytical Validation Method |

|---|---|---|

| ≥98% | Pharmaceuticals, Catalysis | ICP-MS, Titration |

| 90–98% | Food Fortification | Ion Chromatography |

| <90% | Agricultural Amendments | AAS |

Table 2 : pH-Dependent Solubility of this compound

| pH Range | Dominant Species | Solubility (g/L) |

|---|---|---|

| 3–4 | H₂Cit⁻/ZnH₂Cit | 120–150 |

| 5–6 | ZnCit⁻ | 80–100 |

| 8–9 | Zn(OH)Cit²⁻ | 20–30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.